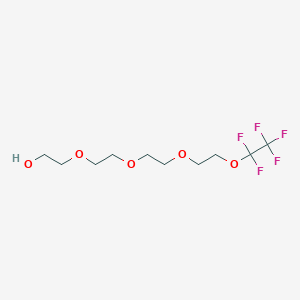
13,13,14,14,14-Pentafluoro-3,6,9,12-tetraoxatetradecan-1-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
13,13,14,14,14-Pentafluoro-3,6,9,12-tetraoxatetradecan-1-OL: is a fluorinated organic compound with a complex structure. It is characterized by the presence of multiple ether linkages and a terminal hydroxyl group. The compound’s unique structure imparts it with distinct chemical and physical properties, making it of interest in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 13,13,14,14,14-Pentafluoro-3,6,9,12-tetraoxatetradecan-1-OL typically involves the reaction of fluorinated precursors with polyether compounds. One common method includes the reaction of pentafluoropropanol with tetraethylene glycol under controlled conditions. The reaction is usually carried out in the presence of a strong acid catalyst to facilitate the formation of the ether linkages.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the compound in its pure form.
化学反応の分析
Types of Reactions:
Oxidation: The hydroxyl group in 13,13,14,14,14-Pentafluoro-3,6,9,12-tetraoxatetradecan-1-OL can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Substitution: The fluorinated segments of the molecule can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Nucleophiles such as amines and thiols are often used in substitution reactions.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are commonly employed.
Major Products:
Oxidation: Aldehydes and carboxylic acids.
Substitution: Amino and thiol derivatives.
Reduction: Alcohol derivatives with altered fluorine content.
科学的研究の応用
Chemistry: In chemistry, 13,13,14,14,14-Pentafluoro-3,6,9,12-tetraoxatetradecan-1-OL is used as a building block for the synthesis of more complex fluorinated compounds. Its unique structure makes it a valuable intermediate in the development of novel materials.
Biology: The compound’s fluorinated nature imparts it with unique biological properties, making it useful in the study of enzyme interactions and protein modifications. It is also used in the development of fluorinated pharmaceuticals.
Medicine: In medicine, this compound is explored for its potential use in drug delivery systems due to its ability to interact with biological membranes. Its stability and reactivity make it a candidate for the development of new therapeutic agents.
Industry: Industrially, this compound is used in the production of specialty polymers and surfactants. Its unique properties make it suitable for applications in coatings, adhesives, and lubricants.
作用機序
The mechanism of action of 13,13,14,14,14-Pentafluoro-3,6,9,12-tetraoxatetradecan-1-OL involves its interaction with molecular targets such as enzymes and proteins. The fluorinated segments of the molecule can form strong interactions with hydrophobic regions of proteins, altering their structure and function. The ether linkages provide flexibility to the molecule, allowing it to fit into various binding sites. This interaction can modulate enzyme activity and protein-protein interactions, leading to various biological effects.
類似化合物との比較
Pentafluorobenzoic acid: Another fluorinated compound with distinct chemical properties.
3,6,9,12-Tetraoxatetradecan-1-ol: A non-fluorinated analog with similar ether linkages.
Uniqueness: 13,13,14,14,14-Pentafluoro-3,6,9,12-tetraoxatetradecan-1-OL stands out due to its combination of fluorinated segments and multiple ether linkages. This unique structure imparts it with distinct reactivity and stability, making it valuable in various applications where other compounds may not be suitable.
特性
CAS番号 |
652983-61-4 |
|---|---|
分子式 |
C10H17F5O5 |
分子量 |
312.23 g/mol |
IUPAC名 |
2-[2-[2-[2-(1,1,2,2,2-pentafluoroethoxy)ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C10H17F5O5/c11-9(12,13)10(14,15)20-8-7-19-6-5-18-4-3-17-2-1-16/h16H,1-8H2 |
InChIキー |
OWXQKZVJGCJEGA-UHFFFAOYSA-N |
正規SMILES |
C(COCCOCCOCCOC(C(F)(F)F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Acetic acid, [2-(2-methoxyethoxy)ethoxy]-, ethyl ester](/img/structure/B12544375.png)
![5-[2-(1,3-Dioxolan-2-yl)ethenyl]-2H-1,3-benzodioxole](/img/structure/B12544376.png)
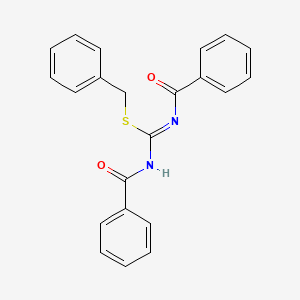
![1,4-Diazabicyclo[3.2.2]nonane, 4-(4-methoxybenzoyl)-](/img/structure/B12544390.png)
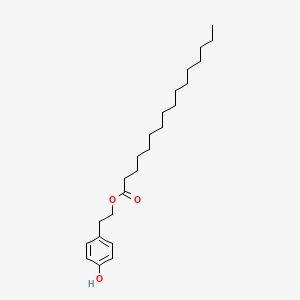
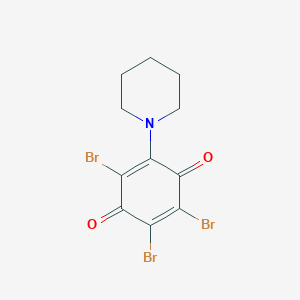
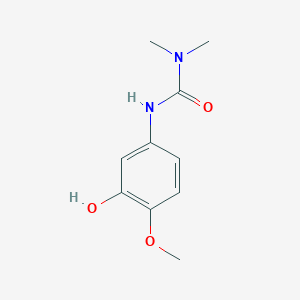


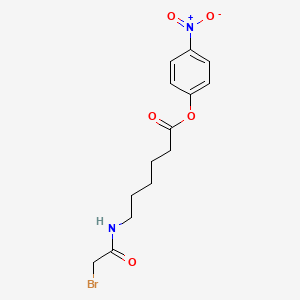


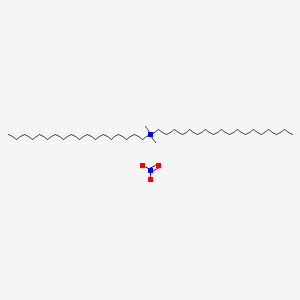
![5-Amino-2-selenoxo[1,3]dithiolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B12544461.png)
